3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
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Description
3-(Benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is synthesized by the reaction of 4-oxahept-6-ene-1,7-dithiol with 3-(benzyloxy)benzoyl chloride in the presence of triethylamine. The compound has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
EGFR Kinase Inhibition
3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide: has been investigated as a potential EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. In a study by Alam and Nawaz , compound 6f demonstrated inhibitory activity against EGFR kinase at a concentration of 2.05 µM. Molecular docking studies suggested that it binds to the hinge region of the ATP binding site, similar to the standard drug erlotinib. This finding opens avenues for further research in cancer therapy.
Drug Delivery Systems
Given its structural features, 3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide could serve as a building block for drug delivery systems. Researchers might explore its use in targeted therapies or as a component in nanocarriers.
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S/c26-24(25-23(22-10-5-15-29-22)19-11-13-27-14-12-19)20-8-4-9-21(16-20)28-17-18-6-2-1-3-7-18/h1-10,15-16,19,23H,11-14,17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGTBSZMBRDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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